molecular formula C21H19N3O6S2 B2590639 N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476666-43-0

N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No. B2590639
M. Wt: 473.52
InChI Key: UCEWAUISAFQYHL-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C21H19N3O6S2 and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound and its derivatives have shown promise in antitumor activity. A study by Horishny and Matiychuk (2020) developed a synthesis procedure for related compounds, showing moderate antitumor activity against malignant tumor cells, particularly sensitive in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study by Horishny and Matiychuk (2021) evaluated similar compounds for in vitro antitumor activity and found a moderate effect against human cancer cell lines (Horishny & Matiychuk, 2021).

Antimicrobial Activity

Compounds related to the given chemical structure have been evaluated for antimicrobial properties. Baviskar, Khadabadi, and Deore (2013) synthesized a series of related compounds and tested their antibacterial and antifungal activities against various pathogens (Baviskar, Khadabadi & Deore, 2013). Another research by Desai, Dodiya, and Shihora (2011) synthesized similar compounds and evaluated their antibacterial and antifungal effects (Desai, Dodiya & Shihora, 2011).

Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new compound related to the given chemical structure, highlighting its potential in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat & Öztürk, 2020).

Anticancer and Antiviral Properties

Çıkla et al. (2013) synthesized a series of new flurbiprofen hydrazide derivatives, including compounds structurally similar to the requested molecule, and evaluated them for antimicrobial activity and their ability to inhibit Hepatitis C virus, with some showing notable anticancer activity (Çıkla et al., 2013).

Anti-Inflammatory and Antimicrobial Studies

Lingappa et al. (2010) reported the synthesis of pyrimidinothiazolidinones with antimicrobial and anti-inflammatory activities. These compounds, related to the specified chemical, were evaluated for their efficacy against various bacterial and fungal strains (Lingappa et al., 2010).

properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-30-15-5-2-4-13(10-15)11-18-20(27)23(21(31)32-18)9-3-6-19(26)22-16-8-7-14(24(28)29)12-17(16)25/h2,4-5,7-8,10-12,25H,3,6,9H2,1H3,(H,22,26)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEWAUISAFQYHL-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

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